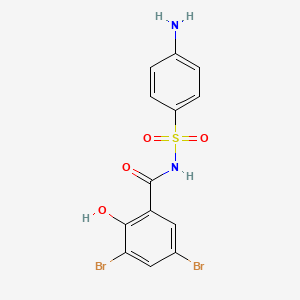
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide typically involves multiple steps. One common method includes the following steps:
Formation of Sulfonyl Chloride: The starting material, 4-aminobenzene-1-sulfonic acid, is converted to its sulfonyl chloride derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Coupling Reaction: The sulfonyl chloride is then reacted with 3,5-dibromo-2-hydroxybenzoic acid in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding sulfonic acid and amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different sulfonamide derivatives .
Scientific Research Applications
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in enzyme inhibition studies and as a probe for studying protein-sulfonamide interactions.
Industrial Applications: It is used in the synthesis of advanced materials and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can prevent the synthesis of folic acid in bacteria, leading to their death. Additionally, the dibromo-hydroxybenzamide moiety may interact with other biological targets, enhancing its overall activity .
Comparison with Similar Compounds
Similar Compounds
Sulfabenzamide: Another sulfonamide with a benzamido substituent, used as an antibacterial agent.
Sulfathiazole: A sulfonamide with a thiazole ring, known for its broad-spectrum antibacterial activity.
Sulfacetamide: A sulfonamide with an acetamido group, commonly used in topical antibacterial preparations.
Uniqueness
N-(4-Aminobenzene-1-sulfonyl)-3,5-dibromo-2-hydroxybenzamide is unique due to the presence of both dibromo and hydroxy groups on the benzamide moiety. This structural feature may confer distinct chemical reactivity and biological activity compared to other sulfonamides .
Properties
CAS No. |
62547-30-2 |
|---|---|
Molecular Formula |
C13H10Br2N2O4S |
Molecular Weight |
450.10 g/mol |
IUPAC Name |
N-(4-aminophenyl)sulfonyl-3,5-dibromo-2-hydroxybenzamide |
InChI |
InChI=1S/C13H10Br2N2O4S/c14-7-5-10(12(18)11(15)6-7)13(19)17-22(20,21)9-3-1-8(16)2-4-9/h1-6,18H,16H2,(H,17,19) |
InChI Key |
GEXPVEDNMAFSDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















